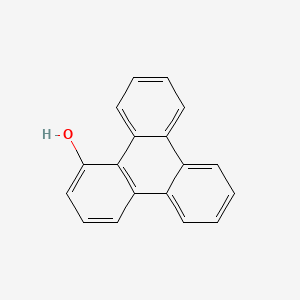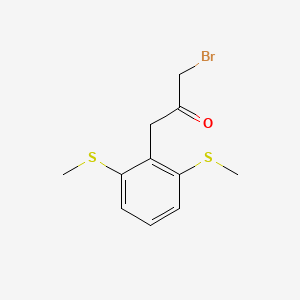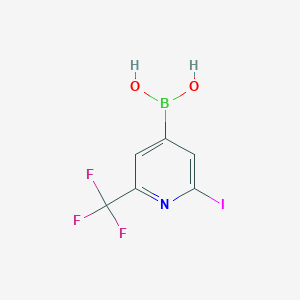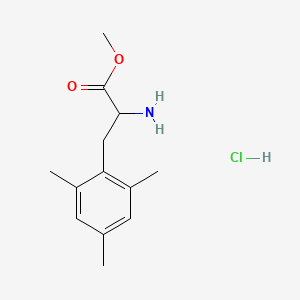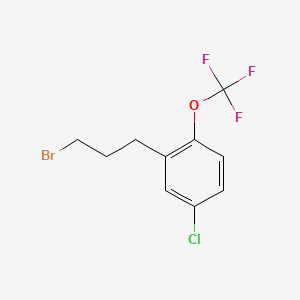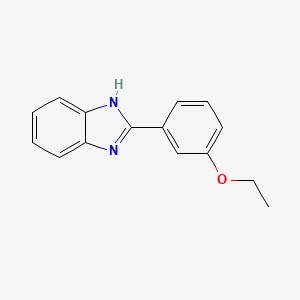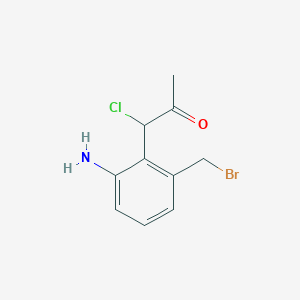
1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino and chloropropanone groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(iodomethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(methyl)phenyl)-1-chloropropan-2-one
Comparison: Compared to its analogs, 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one may exhibit unique reactivity and selectivity due to the presence of the bromomethyl group. This group can influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[2-amino-6-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3 |
Clé InChI |
KJZCROZRXSPRQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1N)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



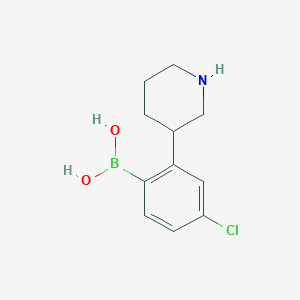
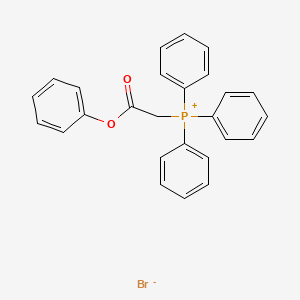
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

